2-[(2,5-Dimethylfuran-3-yl)sulfonylamino]benzoic acid
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Overview
Description
2-[(2,5-Dimethylfuran-3-yl)sulfonylamino]benzoic acid is an organic compound that features a benzoic acid moiety linked to a sulfonylamino group, which is further connected to a dimethylfuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylfuran-3-yl)sulfonylamino]benzoic acid typically involves a multi-step process. One common method includes the sulfonylation of 2,5-dimethylfuran followed by the coupling of the resulting sulfonyl chloride with 2-aminobenzoic acid. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylfuran-3-yl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2,5-Dimethylfuran-3-yl)sulfonylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylfuran-3-yl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-thiol: Similar furan ring structure but with a thiol group instead of a sulfonylamino group.
2-Aminobenzoic acid: Similar benzoic acid structure but without the furan ring and sulfonylamino group.
Uniqueness
2-[(2,5-Dimethylfuran-3-yl)sulfonylamino]benzoic acid is unique due to the combination of its furan ring and sulfonylamino group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
2-[(2,5-dimethylfuran-3-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-8-7-12(9(2)19-8)20(17,18)14-11-6-4-3-5-10(11)13(15)16/h3-7,14H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWCEOIZSQOWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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